Vitexin-2'-O-rhamnoside
Overview
Description
Vitexin-2’'-O-rhamnoside is a flavonoid glycoside primarily found in the leaves of Crataegus pinnatifida Bge. var. major N. E. Br., a species of hawthorn. This compound is known for its broad spectrum of pharmacological properties, including anti-inflammatory, sedative, anti-arrhythmia, and antioxidative effects . It has been traditionally used in Chinese medicine for treating cardiovascular diseases and improving digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin-2’'-O-rhamnoside can be synthesized through the extraction of hawthorn leaves using a solvent mixture of methanol, water, and acetic acid. The optimal extraction conditions involve a 60-minute extraction followed by a 25-minute separation using reversed-phase liquid chromatography .
Industrial Production Methods: Industrial production of Vitexin-2’'-O-rhamnoside involves the large-scale extraction of hawthorn leaves, followed by purification using chromatographic techniques. The process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Vitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
Scientific Research Applications
Vitexin-2’'-O-rhamnoside has numerous applications in scientific research:
Mechanism of Action
Vitexin-2’'-O-rhamnoside exerts its effects through multiple molecular pathways:
Antioxidative Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Action: It modulates the PI3K/Akt signaling pathway, leading to improved cardiovascular function.
Comparison with Similar Compounds
Vitexin-2’'-O-rhamnoside is unique among flavonoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:
Isovitexin: A structural isomer of vitexin with comparable biological activities.
Orientin: A derivative of vitexin with additional hydroxyl groups, enhancing its antioxidative potential.
Vitexin-2’'-O-rhamnoside stands out due to its specific glycosidic linkage and its potent effects on cardiovascular health and oxidative stress.
Biological Activity
Vitexin-2'-O-rhamnoside (VR) is a flavonoid glycoside derived from the plant genus Crataegus (hawthorn) and is recognized for its diverse biological activities. This article provides a detailed overview of its biological effects, including immunomodulatory, antioxidant, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.
1. Immunomodulatory Effects
Recent studies highlight the immunomodulatory potential of this compound. A notable study involving BALB/c mice immunocompromised by cyclophosphamide demonstrated that VR significantly improved immune function. The administration of VR restored body weight, enhanced spleen and thymus function, and elevated peripheral blood levels. Furthermore, it promoted the proliferation of T and B lymphocytes and increased the activity of natural killer (NK) cells. The secretion levels of key cytokines such as IFN-γ, IL-2, IL-6, and IL-12 were notably increased, indicating a robust immunomodulatory response .
Cytokine | Secretion Level (pg/mL) |
---|---|
IFN-γ | 0.36 |
IL-2 | 0.34 |
IL-6 | 50.25 |
IL-12 | 45.74 |
Additionally, VR was found to upregulate the phosphorylation of the PI3K/Akt signaling pathway, enhancing antioxidant enzyme activities such as glutathione peroxidase (GSH-Px), superoxide dismutase (SOD), and total antioxidant capacity (T-AOC), while decreasing malondialdehyde (MDA) levels .
2. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation in various oxidative stress-related diseases. A review highlighted its protective effects across several conditions including neurotoxicity, myocardial injury, and metabolic dysfunction .
The antioxidant mechanisms involve the activation of Nrf2/HO-1 pathways which are crucial in cellular defense against oxidative damage .
3. Anti-inflammatory Properties
The anti-inflammatory effects of VR have been documented in multiple studies. For instance, it demonstrated an ability to inhibit inflammatory mediators in various experimental models. In vitro studies indicated that VR could downregulate pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers .
4. Neuroprotective Effects
This compound has shown promise in neuroprotection through its ability to inhibit NMDA receptors and modulate apoptotic pathways in neuronal cells. Research indicates that VR can protect against Aβ25-35 induced toxicity in Neuro-2a cells by enhancing antioxidant defenses via the Nrf2 pathway .
5. Case Studies
A systematic review compiled data from various studies assessing the multitargeted effects of Vitexin derivatives on diabetes mellitus and related metabolic disorders. The findings suggest that VR not only regulates blood glucose levels but also enhances insulin secretion, thereby providing therapeutic potential for managing Type 2 diabetes mellitus .
Properties
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21+,22+,23+,25+,26-,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPBZVKGHHTIE-NQQFNCMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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